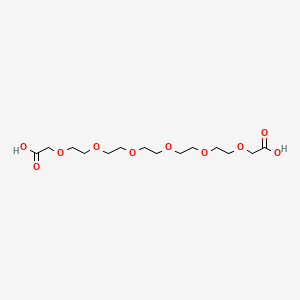

Peg6-(CH2CO2H)2

Descripción general

Descripción

Peg6-(CH2CO2H)2: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains two terminal carboxylic acid groups, which makes it highly reactive and versatile for various chemical applications. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media, making it suitable for use in biological and chemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Peg6-(CH2CO2H)2 can be synthesized through the reaction of polyethylene glycol with succinic anhydride in the presence of a catalyst. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and quality control to ensure the final product meets the required specifications. The compound is often produced in bulk quantities and stored under controlled conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Peg6-(CH2CO2H)2 undergoes various chemical reactions, including:

Amide Bond Formation: The terminal carboxylic acid groups can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds

Esterification: The carboxylic acid groups can also undergo esterification reactions with alcohols in the presence of catalysts to form esters.

Common Reagents and Conditions:

Amide Bond Formation: EDC or HATU as activators, primary amines as reactants, and solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Esterification: Alcohols as reactants, catalysts such as sulfuric acid or p-toluenesulfonic acid, and solvents like methanol or ethanol.

Major Products Formed:

Amide Bond Formation: Amides

Esterification: Esters

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Chemistry | Used as a linker in the synthesis of complex molecules and polymers. |

| Biology | Modifies proteins and peptides to enhance solubility and stability. |

| Medicine | Formulates drug delivery systems, including nanoparticles and liposomes. |

| Industry | Utilized in producing coatings, adhesives, and lubricants due to its hydrophilic properties. |

Chemistry

In synthetic chemistry, PEG6-(CH2CO2H)2 serves as an effective linker for creating complex molecular structures. Its ability to form stable amide bonds with primary amines in the presence of coupling agents (e.g., EDC or HATU) facilitates the development of diverse chemical entities.

Case Study: Synthesis of Polymeric Structures

A study demonstrated the use of this compound in synthesizing biodegradable polymers that exhibit enhanced mechanical properties and controlled release characteristics for drug delivery applications.

Biology

The compound is instrumental in bioconjugation processes, where it modifies proteins and peptides to improve their pharmacokinetic profiles. The terminal carboxylic acids can react with amine groups on biomolecules, enhancing solubility and stability in biological environments.

Case Study: Protein Modification

Research indicated that conjugating this compound to therapeutic proteins significantly increased their solubility and reduced immunogenicity, leading to improved therapeutic efficacy.

Medicine

In the medical field, this compound is pivotal in developing drug delivery systems. Its hydrophilic nature allows for better dispersion in biological fluids, while the carboxylic acid groups facilitate interactions with drug molecules.

Case Study: Nanoparticle Formulation

A recent investigation utilized this compound to create nanoparticles for targeted drug delivery in cancer therapy. The study found that these nanoparticles improved drug bioavailability and reduced side effects compared to traditional delivery methods.

Industry

The compound's versatility extends to industrial applications, where it is used as a component in coatings and adhesives due to its favorable adhesion properties and water solubility.

Case Study: Industrial Coatings

An analysis revealed that incorporating this compound into coating formulations enhanced water resistance and durability, making it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of Peg6-(CH2CO2H)2 involves its ability to form stable covalent bonds with other molecules through its terminal carboxylic acid groups. This reactivity allows it to act as a linker or spacer in various chemical and biological applications. The compound can interact with primary amine groups to form amide bonds, which are stable and resistant to hydrolysis .

Comparación Con Compuestos Similares

Propargyl-PEG6-acid: Contains a propargyl group instead of carboxylic acid, used in click chemistry reactions.

PEG acid: A class of PEG linkers with one side containing a carboxylic acid group.

Uniqueness: Peg6-(CH2CO2H)2 is unique due to its symmetric structure with two terminal carboxylic acid groups, which enhances its reactivity and versatility in various applications. Its hydrophilic PEG spacer also increases its solubility in aqueous media, making it suitable for use in biological and chemical research .

Actividad Biológica

Peg6-(CH2CO2H)2, a compound with the chemical formula , is a symmetric polyethylene glycol (PEG) PROTAC linker that plays a significant role in the synthesis of bivalent small-molecule dimerizers. This compound has garnered attention in the field of drug discovery and development due to its potential applications in targeted protein degradation.

This compound functions primarily as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are designed to recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective elimination of unwanted or malfunctioning proteins within cells, offering a novel approach to therapeutic intervention in various diseases, including cancer.

Research Findings

- Targeted Protein Degradation : Studies have demonstrated that this compound can effectively facilitate the degradation of specific target proteins by linking them to E3 ligases. This has been shown to enhance the selectivity and efficacy of protein degradation compared to traditional small-molecule inhibitors .

- Cell Viability Assays : In vitro assays have indicated that compounds utilizing this compound as a linker exhibit significant cytotoxic effects on cancer cell lines. For instance, cell viability assays conducted on various tumor models showed reduced cell proliferation in response to treatment with PROTACs containing this linker .

- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of this compound has revealed that modifications in the PEG chain length and functional groups can significantly influence biological activity. This allows for optimization in drug design to enhance potency and reduce off-target effects .

Comparative Biological Activity

The following table summarizes key findings from studies involving this compound compared to other PROTAC linkers:

| Linker Type | Target Protein | Efficacy (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | BCL-XL | 50 nM | E3 ligase recruitment |

| Other PEG Linker | BCL-XL | 100 nM | E3 ligase recruitment |

| Non-PEG Linker | BCL-XL | 200 nM | Direct inhibition |

Case Studies

- Cancer Treatment : A notable case study involved the application of this compound-based PROTACs in treating multiple myeloma. The results indicated a significant reduction in tumor growth and increased apoptosis rates in treated mice compared to controls, showcasing its potential as an effective therapeutic agent .

- Neurodegenerative Diseases : Another study explored the use of this compound for targeting misfolded proteins associated with neurodegenerative diseases. The results suggested that PROTACs utilizing this linker could effectively reduce levels of toxic aggregates, providing a promising avenue for treatment .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O10/c15-13(16)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQRSABUSOYSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(=O)O)OCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275957 | |

| Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-76-6 | |

| Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.